molecular formula C19H21N3O3 B2901388 N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 1251698-06-2

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2901388
CAS No.: 1251698-06-2
M. Wt: 339.395
InChI Key: IWOVEAGLZUWJJE-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation. The pyridine moiety is then attached via a nucleophilic substitution reaction. The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide
  • (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

Uniqueness

N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-17(18(24)22-16-7-4-10-20-13-16)21-14-19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,13H,8-9,11-12,14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOVEAGLZUWJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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